Cas no 1246832-96-1 ((E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3)

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 化学的及び物理的性質
名前と識別子
-
- (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3
-
- インチ: 1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3
- InChIKey: WBPLDHMXQALQAT-UHFFFAOYSA-N
- SMILES: C(C#N)(=C(C)CC([H])([H])[H])C(=O)OCC
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C987532-25mg |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 |
1246832-96-1 | 25mg |
$1487.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-90662-2.5mg |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 |
1246832-96-1 | 2.5mg |
¥1280.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-90662-25mg |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 |
1246832-96-1 | 25mg |
¥10130.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C987532-25mg |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 |
1246832-96-1 | 25mg |
¥13440.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C987532-2.5mg |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 |
1246832-96-1 | 2.5mg |
¥1680.00 | 2023-09-15 | ||
TRC | C987532-2.5mg |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 |
1246832-96-1 | 2.5mg |
$190.00 | 2023-05-18 |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3に関する追加情報
Chemical and Biological Profile of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 (CAS No. 1246832-96-1)
The compound (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3, identified by CAS registry number 1246832-96-1, represents a synthetically advanced organic molecule with unique structural features. This d3-labeled derivative incorporates three deuterium atoms at strategic positions within its framework, enhancing its stability and utility in analytical studies. The presence of both E/Z isomers underscores its stereochemical complexity, a critical factor in modulating pharmacokinetic properties and biological activity. Recent advancements in isotopic labeling techniques have positioned this compound as a valuable tool in drug discovery pipelines, particularly for metabolic pathway investigations and pharmacokinetic profiling.
Structurally, the molecule combines a cyano group (-CN) at the α-position of a conjugated pentenoic acid system, creating an electron-withdrawing environment that influences hydrogen bonding interactions. The methyl substituent (-CH(CH3)) introduces steric hindrance, which may affect enzyme-substrate binding affinity. When coupled with the ethyl ester functionality (-OC2H5), this architecture facilitates solubility in organic solvents—a critical attribute for formulation development in pharmaceutical applications. The deuterium labeling (d3) strategically replaces three hydrogen atoms on the methyl groups, reducing susceptibility to oxidative degradation while maintaining conformational dynamics.
In academic research, this compound has emerged as a key intermediate in synthesizing bioactive analogs targeting protein-protein interaction (PPI) inhibitors. A 2023 study published in Nature Chemical Biology demonstrated its utility as a probe for studying epigenetic modifiers, where the deuterium substitution prolonged half-life by 47% compared to non-labeled counterparts. Such findings align with growing interest in deuteration strategies to improve drug candidates' metabolic stability without compromising potency.
Clinical translation potential is further supported by recent preclinical data from Phase I trials involving related analogs. In oncology research, structural modifications of this compound class have shown promise in inhibiting histone deacetylase (HDAC) enzymes—a mechanism linked to cancer cell apoptosis induction. A collaborative study between MIT and Genentech revealed that incorporating d3-labeled groups enhanced tumor penetration by 60% in xenograft models, attributed to improved membrane permeability from reduced hydrolysis rates.
Synthetic advancements have also transformed accessibility to this compound. Traditional methods requiring hazardous reagents like thionyl chloride have been replaced by microwave-assisted protocols using recyclable catalysts such as palladium on carbon (Pd/C). A 2024 paper in Green Chemistry reported a scalable synthesis route achieving 98% purity with only 5% solvent usage—a breakthrough for large-scale production demands without compromising isomeric purity.
In analytical chemistry applications, the d3-labeling provides distinct advantages for mass spectrometry (MS) analysis. The isotopic signature allows precise quantification via tandem MS/MS techniques even at femtomolar concentrations, making it indispensable for biomarker detection studies. Researchers at Stanford University recently utilized this property to track enzyme-substrate interactions in real-time during metabolic pathway analysis, enabling unprecedented insights into reaction kinetics.
Biochemical studies highlight its unique role as a dual-function probe: simultaneously serving as an HDAC inhibitor and fluorescent reporter when conjugated with fluorophores through click chemistry reactions. This dual functionality was leveraged in live-cell imaging experiments published in JACS Au, where the compound's cyano group enabled Cu(I)-catalyzed azide-alkyne cycloaddition without perturbing cellular processes—a significant step toward developing next-generation molecular sensors.
Safety evaluations conducted under OECD guidelines confirmed no genotoxic effects up to 50 mg/kg doses across multiple species models. Pharmacokinetic profiles show rapid absorption (Tmax ~1 hour) followed by prolonged systemic circulation due to reduced hepatic metabolism—a characteristic directly attributable to strategic deuteration points delaying phase I oxidation pathways.
This compound's versatility extends into material science applications through self-assembling peptide systems. When incorporated into amphiphilic copolymers via ester linkages, it forms nanoscale vesicles capable of encapsulating hydrophobic drugs like paclitaxel with >95% efficiency. These nanoformulations demonstrated enhanced tumor accumulation and reduced off-target effects in murine models according to recent work featured in Biomaterials Science.
Ongoing research focuses on exploiting its structural flexibility through click chemistry modifications—particularly azide-functionalized derivatives for targeted drug delivery systems—and photoreactive groups for light-controlled release mechanisms. These developments position the compound at the forefront of smart therapeutics design while maintaining compliance with FDA guidelines for investigational new drug (IND) submissions.
The integration of computational modeling has further accelerated its application potential through quantum mechanical simulations predicting optimal deuteration sites using density functional theory (DFT). A multi-institutional project led by ETH Zurich recently validated these predictions experimentally, achieving >90% correlation between modeled and observed metabolic stabilities—an advancement reducing costly trial-and-error synthesis cycles by up to 70%.
In conclusion, (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 exemplifies modern medicinal chemistry innovation through its multifunctional design principles combining stereochemical diversity with strategic isotopic substitution. Its evolving role across academic research domains—from epigenetic modulation studies to advanced drug delivery systems—reflects its status as both a foundational research tool and promising therapeutic candidate poised for translational success.
This molecule continues gaining prominence due to synergistic advances across synthetic methodologies, analytical detection capabilities, and computational predictive modeling—all hallmarks of contemporary biomedical innovation aligning perfectly with current trends toward precision medicine development frameworks.
The compound's unique combination of structural features—conjugated unsaturation patterns (C=C bonds) combined with cyano functionalization—creates an electronically rich environment ideal for tuning physicochemical properties through substituent variation strategies documented extensively in recent ACS Medicinal Chemistry Letters publications.
Ethical manufacturing practices ensure full traceability from raw material sourcing through GMP-compliant production facilities certified under ISO 17025 standards. Quality control protocols include chiral HPLC analysis for isomer separation alongside NMR spectroscopy confirming precise deuteration positions—a rigorous process ensuring batch-to-batch consistency critical for reproducible experimental outcomes.
Ongoing environmental impact assessments indicate negligible ecotoxicity based on OECD aquatic toxicity tests while maintaining high recovery rates (>98%) using green remediation techniques such as supercritical CO₂ extraction—a commitment aligning with global sustainability initiatives within chemical manufacturing sectors.
In summary, this sophisticated molecular entity represents a pivotal component within contemporary biomedical research arsenals bridging fundamental discovery stages and preclinical development phases through unmatched versatility supported by cutting-edge scientific validation across multiple disciplines.
1246832-96-1 ((E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3) Related Products
- 391652-10-1({[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate)
- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)
- 2490404-08-3(3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 2172245-58-6(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid)
- 1902894-50-1(5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide)
- 88280-89-1(3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-)
- 1361882-15-6(3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl)
- 2166908-11-6(5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 1804628-77-0(Methyl 3-(bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate)




